molecular formula C9H10N2O B132491 4-Phenyl-2-imidazolidinone CAS No. 27129-49-3

4-Phenyl-2-imidazolidinone

Cat. No.: B132491
CAS No.: 27129-49-3
M. Wt: 162.19 g/mol
InChI Key: HFKIYIBJKBDTBZ-UHFFFAOYSA-N
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Description

4-Phenyl-2-imidazolidinone is a heterocyclic organic compound with the molecular formula C9H10N2O It is a derivative of imidazolidinone, characterized by the presence of a phenyl group attached to the fourth position of the imidazolidinone ring

Biochemical Analysis

Biochemical Properties

It is known that 4-Phenyl-2-imidazolidinone is a metabolite of Levamisole

Cellular Effects

Some imidazolidinone derivatives have shown anticancer and anti-inflammatory activities . It is possible that this compound may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to form an iminium ion with carbonyl groups of α,β-unsaturated aldehydes (enals) and enones in a rapid chemical equilibrium

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-imidazolidinone can be achieved through several methods. One common approach involves the reaction of phenyl isocyanate with ethylenediamine under controlled conditions. The reaction typically proceeds as follows:

    Reaction of Phenyl Isocyanate with Ethylenediamine:

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, catalytic methods using metal catalysts or organocatalysts can be employed to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-imidazolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert this compound to its reduced forms, such as 4-phenylimidazolidine.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions, often in the presence of catalysts or under reflux.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone oxides, while reduction can produce imidazolidine derivatives. Substitution reactions result in various substituted imidazolidinones with different functional groups.

Scientific Research Applications

4-Phenyl-2-imidazolidinone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

    Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as drug candidates. They are investigated for their ability to interact with specific biological targets, such as enzymes or receptors.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    2-Imidazolidinone: The parent compound without the phenyl group. It serves as a basic structure for various derivatives.

    4-Methyl-2-imidazolidinone: A similar compound with a methyl group instead of a phenyl group at the fourth position.

    4-Benzyl-2-imidazolidinone: A derivative with a benzyl group at the fourth position, offering different chemical and biological properties.

Uniqueness

4-Phenyl-2-imidazolidinone is unique due to the presence of the phenyl group, which imparts distinct chemical reactivity and biological activity. The phenyl group enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

4-phenylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-9-10-6-8(11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKIYIBJKBDTBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00314119
Record name 4-PHENYL-2-IMIDAZOLIDINONE
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Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27129-49-3
Record name 4-Phenyl-2-imidazolidinone
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Record name 27129-49-3
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Record name 4-PHENYL-2-IMIDAZOLIDINONE
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Record name 4-phenylimidazolidin-2-one
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Record name 4-PHENYL-2-IMIDAZOLIDINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is the identification of 4-Phenyl-2-imidazolidinone in cocaine samples important from a forensic toxicology standpoint?

A: this compound is a metabolite of Phenyltetrahydroimidazothiazole (PTHIT), a common adulterant found in cocaine. Misidentifying this compound as Aminorex, another potential PTHIT metabolite with stimulant properties, can have significant legal ramifications. [] This is especially relevant in forensic toxicology where accurate identification of substances is crucial for legal proceedings.

Q2: What analytical challenges are associated with differentiating this compound from Aminorex in biological samples?

A: Distinguishing this compound from Aminorex poses analytical challenges due to their similar structures and properties. Gas chromatography-mass spectrometry (GC-MS) methods, commonly employed for drug analysis, often fail to separate the bis-trimethylsilyl derivatives of these compounds due to co-elution. [] Even with improved separation using techniques like liquid chromatography-time-of-flight mass spectrometry (LC-QTOF), automated library comparison workflows may misinterpret this compound as Aminorex. [] This highlights the need for careful method selection and data interpretation in forensic analysis.

Q3: How can this compound be synthesized through a regiospecific reaction?

A: 4-Phenyl-2-imidazolidinones can be synthesized regiospecifically by reacting 2-aryl-N-sulfonylaziridines with isocyanates in the presence of sodium iodide. [] This reaction proceeds with high selectivity, exclusively yielding the desired 1-N-arylsulfonyl-3-alkyl/aryl-4-phenyl-2-imidazolidinone product. [] This regiospecific approach offers a controlled and efficient route for synthesizing specific this compound derivatives.

Q4: How are chiral Fischer carbene complexes utilized in the asymmetric synthesis of compounds like this compound?

A: Chiral Fischer carbene complexes, particularly those derived from alkoxy or acetoxy Fischer carbene complexes and the chiral auxiliary 1,5-dimethyl-4-phenyl-2-imidazolidinone, serve as versatile reagents in asymmetric synthesis. [] These complexes can be synthesized efficiently and utilized for the preparation of enantiomerically enriched compounds, including derivatives of this compound. This approach offers a valuable tool for synthesizing chiral molecules with potential biological activity.

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